3,3,3-Trifluoro-2-hydroxy-2-(3-trifluoromethylphenyl)propionic acid ethyl ester
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Overview
Description
3,3,3-Trifluoro-2-hydroxy-2-(3-trifluoromethylphenyl)propionic acid ethyl ester is a fluorinated organic compound It is characterized by the presence of trifluoromethyl groups and a hydroxy group attached to a propionic acid ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,3-Trifluoro-2-hydroxy-2-(3-trifluoromethylphenyl)propionic acid ethyl ester typically involves the reaction of 3-trifluoromethylphenylacetic acid with ethyl trifluoroacetate in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
3,3,3-Trifluoro-2-hydroxy-2-(3-trifluoromethylphenyl)propionic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 3,3,3-Trifluoro-2-oxo-2-(3-trifluoromethylphenyl)propionic acid ethyl ester.
Reduction: 3,3,3-Trifluoro-2-hydroxy-2-(3-trifluoromethylphenyl)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,3,3-Trifluoro-2-hydroxy-2-(3-trifluoromethylphenyl)propionic acid ethyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule due to its unique structural features.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
3,3,3-Trifluoro-2-hydroxy-2-methyl-propionic acid ethyl ester: Similar structure but with a methyl group instead of a phenyl group.
3,3,3-Trifluoropropionic acid: Lacks the hydroxy and ester groups.
3,3,3-Trifluoro-2-hydroxy-2-methylpropionic acid: Similar structure but without the ester group .
Uniqueness
3,3,3-Trifluoro-2-hydroxy-2-(3-trifluoromethylphenyl)propionic acid ethyl ester is unique due to the presence of both trifluoromethyl and hydroxy groups, which impart distinct chemical and physical properties. These features make it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C12H10F6O3 |
---|---|
Molecular Weight |
316.20 g/mol |
IUPAC Name |
ethyl 3,3,3-trifluoro-2-hydroxy-2-[3-(trifluoromethyl)phenyl]propanoate |
InChI |
InChI=1S/C12H10F6O3/c1-2-21-9(19)10(20,12(16,17)18)7-4-3-5-8(6-7)11(13,14)15/h3-6,20H,2H2,1H3 |
InChI Key |
RAAZPPPJIHIWDF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=CC(=CC=C1)C(F)(F)F)(C(F)(F)F)O |
Origin of Product |
United States |
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